molecular formula C3H4BrN3 B082817 4-Bromo-1-methyl-1H-1,2,3-triazole CAS No. 13273-53-5

4-Bromo-1-methyl-1H-1,2,3-triazole

Cat. No. B082817
CAS RN: 13273-53-5
M. Wt: 161.99 g/mol
InChI Key: RQZZFHDFPSNDKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole and its derivatives has been explored through various methods, including the classical Huisgen cycloaddition and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry." The CuAAC method, in particular, offers a regioselective approach to synthesizing 1,2,3-triazole derivatives with high yields and under mild conditions. This method's significance is underscored by the broad spectrum of biological activities possessed by 1,2,3-triazole derivatives, motivating the development of novel synthetic routes to enhance their structural diversity and functional applicability (Kaushik et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-1H-1,2,3-triazole is characterized by the presence of a bromine atom, which significantly influences its reactivity and electronic properties. The electron-withdrawing nature of the bromine atom can enhance the molecule's ability to participate in further chemical reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This aspect is crucial for its utility in synthesizing complex organic molecules and potential drug candidates.

Chemical Reactions and Properties

4-Bromo-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, leveraging the bromine atom's reactivity and the triazole ring's unique properties. These reactions include but are not limited to, nucleophilic substitution, Sonogashira coupling, and Suzuki-Miyaura cross-coupling, facilitating the synthesis of a wide range of triazole derivatives. The compound's chemical properties, such as stability under acidic and basic conditions and its ability to form hydrogen bonds, make it an attractive moiety for developing new materials and bioactive molecules (de Souza et al., 2019).

Scientific Research Applications

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They have been found to have a wide range of applications in various scientific fields due to their ability to bind with a variety of enzymes and receptors in biological systems . Here are some general applications of triazoles:

  • Pharmaceuticals

    • Triazoles are used in the synthesis of a variety of drugs due to their versatile biological activities . They are present in several drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The synthesis of these drugs often involves the reaction of triazoles with various electrophiles and nucleophiles .
    • The results of these applications have led to the development of effective treatments for a variety of conditions .
  • Organic Synthesis

    • Triazoles are used as building blocks in organic synthesis . They can accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .
    • The methods of application often involve reactions with various organic compounds .
    • The outcomes of these applications have led to the synthesis of a variety of complex organic compounds .
  • Materials Science

    • Triazoles have applications in materials science . They are used in the synthesis of various materials due to their ability to form stable structures .
    • The methods of application often involve the reaction of triazoles with various materials .
    • The outcomes of these applications have led to the development of new materials with unique properties .
  • Agrochemicals

    • Triazoles are used in the synthesis of various agrochemicals . They are used due to their ability to interact with various biological systems .
    • The methods of application often involve the reaction of triazoles with various agrochemicals .
    • The outcomes of these applications have led to the development of effective agrochemicals .
  • Bioconjugation

    • Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . They are used due to their ability to form stable bonds with various biomolecules .
    • The methods of application often involve the reaction of triazoles with various biomolecules .
    • The outcomes of these applications have led to the development of various bioconjugates with unique properties .
  • Fluorescent Imaging

    • Triazoles are used in fluorescent imaging . They are used due to their ability to emit fluorescence when excited by light .
    • The methods of application often involve the use of triazoles as fluorescent tags .
    • The outcomes of these applications have led to the development of effective methods for imaging various biological systems .
  • Medicinal Chemistry

    • Triazoles are used as a bioisostere in medicinal chemistry . They serve as a building block for more complex chemical compounds, including pharmaceutical drugs such as mubritinib and tazobactam .
    • The methods of application often involve the reaction of triazoles with various pharmaceutical compounds .
    • The outcomes of these applications have led to the development of effective treatments for a variety of conditions .
  • Polymer Chemistry

    • Triazoles have found broad applications in polymer chemistry . They are used in the synthesis of various polymers due to their ability to form stable structures .
    • The methods of application often involve the reaction of triazoles with various monomers to form polymers .
    • The outcomes of these applications have led to the development of new polymers with unique properties .
  • Supramolecular Chemistry

    • Triazoles are used in supramolecular chemistry . They are used due to their ability to form stable bonds with various molecules .
    • The methods of application often involve the reaction of triazoles with various supramolecular compounds .
    • The outcomes of these applications have led to the development of various supramolecular structures with unique properties .
  • Chemical Biology

    • Triazoles are used in chemical biology . They are used due to their ability to interact with various biological systems .
    • The methods of application often involve the reaction of triazoles with various biological compounds .
    • The outcomes of these applications have led to the development of various bioactive compounds with unique properties .
  • Materials Science

    • Triazoles have found broad applications in materials science . They are used in the synthesis of various materials due to their ability to form stable structures .
    • The methods of application often involve the reaction of triazoles with various materials .
    • The outcomes of these applications have led to the development of new materials with unique properties .
  • Antimicrobial Applications

    • Triazoles and their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • The methods of application often involve the reaction of triazoles with various biological compounds .
    • The outcomes of these applications have led to the development of various antimicrobial compounds with unique properties .
  • Triazoles are used as a bioisostere in medicinal chemistry . They serve as a building block for more complex chemical compounds, including pharmaceutical drugs such as mubritinib and tazobactam .
  • The methods of application often involve the reaction of triazoles with various pharmaceutical compounds .
  • The outcomes of these applications have led to the development of effective treatments for a variety of conditions .
  • Triazoles have found broad applications in polymer chemistry . They are used in the synthesis of various polymers due to their ability to form stable structures .
  • The methods of application often involve the reaction of triazoles with various monomers to form polymers .
  • The outcomes of these applications have led to the development of new polymers with unique properties .
  • Triazoles are used in supramolecular chemistry . They are used due to their ability to form stable bonds with various molecules .
  • The methods of application often involve the reaction of triazoles with various supramolecular compounds .
  • The outcomes of these applications have led to the development of various supramolecular structures with unique properties .
  • Chemical Biology

    • Triazoles are used in chemical biology . They are used due to their ability to interact with various biological systems .
    • The methods of application often involve the reaction of triazoles with various biological compounds .
    • The outcomes of these applications have led to the development of various bioactive compounds with unique properties .
  • Materials Science

    • Triazoles have found broad applications in materials science . They are used in the synthesis of various materials due to their ability to form stable structures .
    • The methods of application often involve the reaction of triazoles with various materials .
    • The outcomes of these applications have led to the development of new materials with unique properties .
  • Antimicrobial Applications

    • Triazoles and their derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • The methods of application often involve the reaction of triazoles with various biological compounds .
    • The outcomes of these applications have led to the development of various antimicrobial compounds with unique properties .

Safety And Hazards

This compound is classified as a hazard under GHS07 . It may cause respiratory irritation (H335), be harmful if swallowed (H302), cause serious eye irritation (H319), and be harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-bromo-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-3(4)5-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZZFHDFPSNDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617801
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-1,2,3-triazole

CAS RN

13273-53-5
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-1,2,3-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Schofield, MR Grimmett, BRT Keene - 1976 - books.google.com
Azoles are five-membered cyclic compounds containing one or more heteroatoms in the ring, at least one of which must be nitrogen. The rings contain the maximum number of non-…
Number of citations: 190 books.google.com
T Togo, L Tram, LG Denton… - Journal of Medicinal …, 2023 - ACS Publications
Heteroaromatic stacking interactions are important in drug binding, supramolecular chemistry, and materials science, making protein–ligand model systems of these interactions of …
Number of citations: 6 pubs.acs.org

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